Leucocyanidin
Overview
Description
. It is a flavonoid, specifically a type of flavan-3,4-diol, and is found in various plants. Leucocyanidin is a precursor to anthocyanidins and proanthocyanidins, which are important for plant pigmentation and defense mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leucocyanidin can be synthesized from dihydroquercetin by reduction with sodium borohydride . The reaction typically occurs under ambient conditions at a pH of 5. The synthetic process involves the rapid condensation of this compound with catechin to form procyanidins .
Industrial Production Methods
The extraction process involves isolating the compound from plants such as horse chestnut, cashew, peanut, and others .
Chemical Reactions Analysis
Types of Reactions
Leucocyanidin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dihydroquercetin (taxifolin).
Reduction: It can be reduced to catechin by leucoanthocyanidin reductase.
Condensation: This compound condenses with catechin to form procyanidins.
Common Reagents and Conditions
Oxidation: This compound oxygenase, 2-oxoglutarate, and O₂ are used to oxidize this compound.
Reduction: Sodium borohydride is commonly used for the reduction of this compound.
Condensation: The condensation reaction occurs rapidly at pH 5 under ambient conditions.
Major Products Formed
Oxidation: Dihydroquercetin (taxifolin).
Reduction: Catechin.
Condensation: Procyanidins B3, B6, and C2.
Scientific Research Applications
Leucocyanidin has various scientific research applications:
Mechanism of Action
Leucocyanidin exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It acts as a natural antioxidant by donating electrons to neutralize free radicals.
Enzymatic Reactions: This compound oxygenase converts this compound to dihydroquercetin, which is involved in the biosynthesis of anthocyanins.
Gene Expression: Leucoanthocyanidin reductase (LAR) and anthocyanidin reductase (ANR) genes are involved in the biosynthesis of catechins and proanthocyanidins.
Comparison with Similar Compounds
Leucocyanidin is similar to other flavonoids such as:
Leucopelargonidin: Another leucoanthocyanidin with similar antioxidant properties.
Leucodelphinidin: Similar in structure and function to this compound.
Uniqueness
This compound is unique due to its specific role as a precursor in the biosynthesis of anthocyanidins and proanthocyanidins, which are crucial for plant pigmentation and defense . Its rapid condensation with catechin to form procyanidins under ambient conditions also sets it apart from other similar compounds .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,13-21H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBZWTSHAFILOTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27015-21-0 | |
Record name | Leucocyanidin, polymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98945 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Leucocyanidin, polymer | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84278 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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